

An In-depth Technical Guide to the Spectroscopic Data of α-Bisabolene

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Compound of Interest		
Compound Name:	Bisabolene	
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This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the spectroscopic data of α -bisabolene. The accurate identification of sesquiterpenoids like α -bisabolene is crucial for ensuring the quality, efficacy, and safety of natural products and therapeutic agents.[1] This document provides a detailed overview of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data, along with the experimental protocols for their acquisition.

Spectroscopic Data of Alpha-Bisabolene

The following tables summarize the key spectroscopic data for α -bisabolene, a sesquiterpenoid with the molecular formula C15H24 and a molecular weight of 204.35 g/mol . [2][3]

Table 1: ¹H NMR Spectroscopic Data of α-Bisabolene

Proton Assignment	Chemical Shift (δ, ppm)
Vinyl-H	~5.1-5.4
СНЗ	~1.6

Note: Chemical shifts are approximate and can vary based on the solvent and instrument used. [1]



Table 2: ¹³C NMR Spectroscopic Data of α-**Bisabolene**

Carbon Assignment	Chemical Shift (δ, ppm)
Olefinic C	~120-135
C1	~131
C7	~124
C11	~25

Note: Chemical shifts are approximate and can vary based on the solvent and instrument used. [1]

Table 3: Mass Spectrometry (MS) Data of α-Bisabolene

Feature	m/z
Molecular Ion (M+)	204
Key Fragment Ions	189, 161, 133, 119, 109, 93, 81, 69, 41

Source: Benchchem[1], MassBank[4]

Table 4: Infrared (IR) Spectroscopy Data of α-**Bisabolene**

Functional Group	Wavenumber (cm ⁻¹)
C-H stretch (alkane)	~2850-2960
C=C stretch (alkene)	~1670

Source: Benchchem[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques used in the analysis of α -bisabolene are provided below.



- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: Dissolve 5-10 mg of purified α-bisabolene in approximately 0.5-0.7 mL of a deuterated solvent, such as CDCl₃, in an NMR tube.[1]
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1]
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters include a pulse angle of 30-45°, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - Process the data with appropriate phasing and baseline correction.[1]
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters include a pulse angle of 30-45°, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
 - DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.[1]
- 2. Mass Spectrometry (MS)
- Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).[1]
- · GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for terpene analysis.
 - Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).

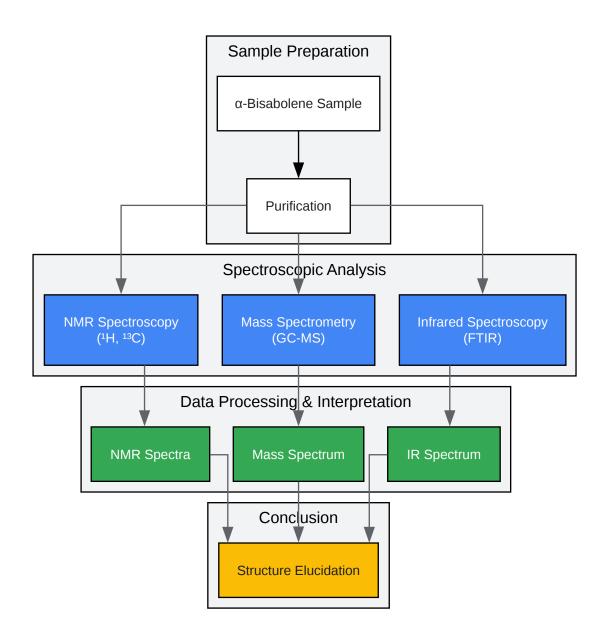


- Oven Temperature Program: A temperature gradient is employed to separate compounds based on their boiling points. A typical program might start at 60°C and ramp up to 240°C.
- Carrier Gas: Helium is commonly used.[1]
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) is standard.
 - Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is common.
 - Data Acquisition: Acquire mass spectra over a range of m/z 40-400.
 - Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the obtained spectrum with a reference library for confirmation.
- 3. Infrared (IR) Spectroscopy
- Sample Preparation:
 - Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
 - ATR (Attenuated Total Reflectance): Place a drop of the sample directly on the ATR crystal.[1]
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[1]
- Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).[1]
- Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups.[1]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like α -bisabolene.





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